molecular formula C12H8N4O4S B4179471 5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide

5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide

Cat. No. B4179471
M. Wt: 304.28 g/mol
InChI Key: JVBBFADNTFFUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide, also known as MNBD-3, is a compound that has gained significant attention in the scientific community due to its potential application in various fields. MNBD-3 is a small molecule that belongs to the isoxazolecarboxamide family and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, and inhibiting angiogenesis. This compound has also been shown to protect neurons from oxidative stress and reduce the growth of cancer cells. This compound has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has several advantages for lab experiments, including its low toxicity, high purity, and potential application in various fields. However, this compound has some limitations, including its limited solubility in water and the need for optimization of its synthesis method to increase yield and purity.

Future Directions

There are several future directions for the study of 5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide, including its potential application in drug development, as well as its mechanism of action and potential side effects. This compound could be further studied for its potential as an antimicrobial agent, as well as its potential application in other fields, such as autoimmune diseases. The mechanism of action of this compound could be further elucidated to understand its effects on various enzymes and signaling pathways. Further studies could also investigate the potential side effects of this compound and its long-term safety in animal and human studies.
Conclusion:
In conclusion, this compound is a small molecule that has gained significant attention in the scientific community due to its potential application in various fields. This compound is synthesized through a multistep process and has been studied for its potential application in cancer research, neurodegenerative diseases, and infectious diseases. This compound has several advantages for lab experiments, including its low toxicity, high purity, and potential application in various fields. However, this compound has some limitations, including its limited solubility in water and the need for optimization of its synthesis method to increase yield and purity. There are several future directions for the study of this compound, including its potential application in drug development, as well as its mechanism of action and potential side effects.

Scientific Research Applications

5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been studied for its potential application in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. This compound has also been studied for its potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.

properties

IUPAC Name

5-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O4S/c1-6-4-9(15-20-6)11(17)14-12-13-8-3-2-7(16(18)19)5-10(8)21-12/h2-5H,1H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBBFADNTFFUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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